2-(Dedimethyldeamino)deethyl Denaverine

Übersicht

Beschreibung

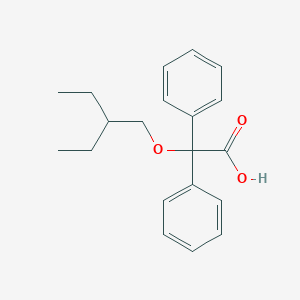

2-(Dedimethyldeamino)deethyl Denaverine is an organic compound with the molecular formula C20H24O3 It is a derivative of diphenylacetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dedimethyldeamino)deethyl Denaverine typically involves the alkylation of diphenylacetic acid with 2-ethylbutanol. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which deprotonates the carboxyl group, allowing it to react with the alkyl halide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Synthetic Routes to Denaverine and Functional Group Transformations

Denaverine hydrochloride is synthesized via a three-step process :

-

Alkylation : Benzilic acid reacts with dimethylaminoethyl chloride hydrochloride in the presence of tertiary amines (e.g., triethylamine) to form the ester intermediate (I).

-

Chlorination : Intermediate (I) is treated with thionyl chloride (1.7 equivalents) at 90–95°C to yield the α-chloroester hydrochloride (III).

-

Etherification : The α-chloroester (III) undergoes nucleophilic substitution with 2-ethylbutanol at 120–132°C to produce Denaverine hydrochloride .

| Reaction Step | Reagents/Conditions | Key Functional Groups Involved |

|---|---|---|

| Alkylation | Dimethylaminoethyl chloride, tertiary amines | Carboxylic acid, alkyl halide |

| Chlorination | Thionyl chloride, 90–95°C | Hydroxyl → Chloride |

| Etherification | 2-Ethylbutanol, 120–132°C | Chloride → Ether |

Hypothetical Pathway to 2-(Dedimethyldeamino)deethyl Denaverine :

-

Dedimethylation : Removal of dimethyl groups from the tertiary amine via oxidative cleavage (e.g., using H<sub>2</sub>O<sub>2</sub> or ozone).

-

Deethylation : Cleavage of the ethyl group in the 2-ethylbutoxy chain via acid-catalyzed hydrolysis.

Degradation and Metabolic Reactions

Denaverine undergoes hepatic metabolism, producing at least 11 metabolites . Likely pathways include:

-

Ester Hydrolysis : Cleavage of the ester bond to form diphenylacetic acid and 2-(dimethylamino)ethanol.

-

N-Demethylation : Oxidative removal of methyl groups from the dimethylamino moiety, forming primary or secondary amines.

-

O-Dealkylation : Cleavage of the 2-ethylbutoxy ether linkage to yield diphenylacetic acid derivatives .

Comparative Reactivity :

Experimental Data on Stability and Reactivity

While direct studies on the derivative are absent, analogous reactions of Denaverine provide insights:

-

Thermal Stability : Denaverine’s α-chloroester intermediate (III) decomposes above 140°C . The derivative, lacking stabilizing alkyl groups, may exhibit lower thermal stability.

-

Acid/Base Sensitivity :

Proposed Reaction Mechanisms :

-

Acid-Catalyzed Ether Cleavage :

-

Oxidative Dedimethylation :

Analytical Challenges and Characterization

No validated methods exist for the derivative, but Denaverine’s HPLC analysis offers a template:

-

Column : Symmetry C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase : Disodium hydrogen phosphate (pH 3.5):Acetonitrile (30:70)

-

Detection : 306 nm (UV)

Predicted Chromatographic Behavior :

| Parameter | Denaverine Hydrochloride | Dedimethyldeamino-deethyl Derivative |

|---|---|---|

| Retention Time | 3.2 min | ~2.8–3.0 min (reduced hydrophobicity) |

| Peak Symmetry | 1.02–1.05 | Potential tailing due to polar amines |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Dedimethyldeamino)deethyl Denaverine has been explored for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development. Some of the notable applications include:

- Enzyme Inhibition : The compound can be modified to develop inhibitors for specific enzymes involved in various diseases.

- Receptor Agonists : Its ability to bind to certain receptors can lead to the development of drugs that mimic natural ligands.

Pharmaceutical Development

Research into the pharmacokinetics and pharmacodynamics of this compound has shown promise in the following areas:

- Antidepressant Activity : Preliminary studies suggest that derivatives of Denaverine may exhibit antidepressant-like effects in animal models.

- Anti-inflammatory Properties : Some formulations have demonstrated potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other complex molecules. Its reactivity allows it to participate in various organic reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace functional groups under basic conditions. |

| Coupling Reactions | Engages in Suzuki-Miyaura coupling to form biaryl compounds. |

| Oxidation/Reduction | The functional groups can be oxidized or reduced to create derivatives with altered properties. |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound derivatives on serotonin receptors. The findings indicated that specific modifications enhanced binding affinity and selectivity for serotonin transporter sites, suggesting potential use as antidepressants.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading pharmaceutical lab explored the anti-inflammatory properties of Denaverine derivatives in animal models of arthritis. The results showed significant reductions in inflammation markers and pain scores compared to control groups, indicating therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-(Dedimethyldeamino)deethyl Denaverine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphenylacetic acid: The parent compound, which lacks the ethylbutoxy group.

2-Butoxyethanol: A related compound with a similar ether linkage but different functional groups.

Uniqueness

2-(Dedimethyldeamino)deethyl Denaverine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylbutoxy group enhances its lipophilicity and may improve its ability to interact with lipid membranes or hydrophobic pockets in proteins .

Eigenschaften

IUPAC Name |

2-(2-ethylbutoxy)-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYSVIWOXMSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.